molecular formula C10H7F2NO2 B12279515 2-Cyano-3-(3,5-difluorophenyl)propionic Acid CAS No. 2044707-20-0

2-Cyano-3-(3,5-difluorophenyl)propionic Acid

Cat. No.: B12279515
CAS No.: 2044707-20-0
M. Wt: 211.16 g/mol
InChI Key: ADSURIWBAMIKNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid typically involves the reaction of 3,5-difluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,5-difluorophenyl)propionic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

2-Cyano-3-(3,5-difluorophenyl)propionic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,5-difluorophenyl)propionic Acid involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group contribute to its reactivity and ability to form various derivatives. These interactions can affect biological processes and pathways, making it a valuable compound for research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-(3,5-difluorophenyl)propionic Acid is unique due to the presence of both the cyano group and the difluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate for the synthesis of various compounds and a valuable tool in scientific research.

Properties

CAS No.

2044707-20-0

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-cyano-3-(3,5-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H7F2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1H2,(H,14,15)

InChI Key

ADSURIWBAMIKNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C#N)C(=O)O

Origin of Product

United States

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